![molecular formula C7H10O3 B2393829 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2243509-26-2](/img/structure/B2393829.png)

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

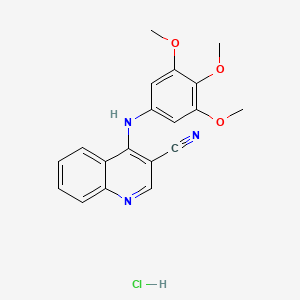

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H10O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar structures has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis

The molecular structure of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is characterized by a bicyclic core with a carboxylic acid group . The InChI code for this compound is 1S/C7H10O3/c8-6(9)7-2-1-5(3-7)4-10-7/h5H,1-4H2,(H,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid include a molecular weight of 142.15 and a storage temperature at room temperature . The compound is a powder and has a predicted boiling point of 278.2±23.0 °C .Applications De Recherche Scientifique

Chemical Synthesis

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid is used in chemical synthesis . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Polymer Generation

Unsubstituted 7-oxabicyclo[2.2.1]heptane (a derivative of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid) and its alkyl-substituted derivatives generate useful polymers upon oxa ring openings .

Radical-Induced Alkene Polymerizations

2-Methylidene-7-oxanorbornane, a derivative of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, has been used in radical-induced alkene polymerizations .

Bioactive Compounds

7-Oxanorbornane derivatives, which are related to 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, have been found to be bioactive . For instance, they have been used as herbicides .

Chiral Auxiliaries

1-Aminobicyclo[2.2.2]octane-2-carboxylic acid, a derivative of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, has been used as a chiral auxiliary . It’s used in the synthesis of hybrid oligomers of various lengths by combining with proteinogenic α-amino acids .

Extraction Studies

The OBDA (Oxobicycloheptane Dicarboxylic Acid), a derivative of 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, has been used in extraction studies . It showed the formation of a mixture of mono- and di-solvated species of Eu (III) as indicated by the slope analysis method and ESI-MS .

Safety and Hazards

The safety information for 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid indicates that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

The future directions for research on 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid could involve further exploration of its synthesis and potential applications. For instance, the products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes could be further functionalized to build up a library of bridged aza-bicyclic structures .

Mécanisme D'action

Mode of Action

The exact mode of action of 2-Oxabicyclo[22It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by 2-Oxabicyclo[22It’s possible that the compound influences several pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxabicyclo[22These properties are crucial in determining the bioavailability of the compound .

Propriétés

IUPAC Name |

2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)4-10-7/h5H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENMFOIQIMXSJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2393748.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2393753.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)